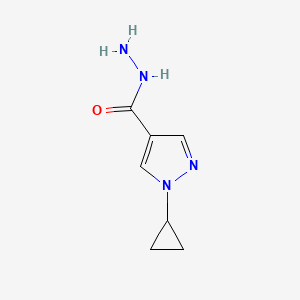

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Description

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-cyclopropylpyrazole-4-carbohydrazide |

InChI |

InChI=1S/C7H10N4O/c8-10-7(12)5-3-9-11(4-5)6-1-2-6/h3-4,6H,1-2,8H2,(H,10,12) |

InChI Key |

PFELNSHVCULEEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C=N2)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Executive Summary

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] As a functionalized pyrazole, it serves as a critical pharmacophore scaffold in the development of kinase inhibitors (e.g., c-Met, JAK) and anti-infective agents. Its hydrazide moiety acts as a versatile "chemical handle," allowing for the rapid generation of libraries containing 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.

This guide details the physicochemical identity, synthesis protocols, analytical characterization, and strategic applications of this compound in modern drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[2]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide |

| CAS Registry Number | 2607023-72-1 (Primary), Note: Often referenced via precursor CAS 1082066-00-9 (Aldehyde) in synthetic routes.[1][2] |

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol |

| SMILES | O=C(C1=CN(C2CC2)N=C1)NN |

| InChI Key | Derivative specific; requires generation from exact isomer conformation. |

Physical Characteristics

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) upon heating. Low solubility in non-polar solvents (Hexanes, Diethyl ether).

-

Stability: Hygroscopic; stable under inert atmosphere (N₂/Ar) at 2–8°C. The hydrazide group is nucleophilic and sensitive to strong oxidants and aldehydes.

Part 2: Synthesis & Production Protocol

The industrial and laboratory-scale production of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide typically follows a nucleophilic acyl substitution (hydrazinolysis) pathway starting from the corresponding ethyl ester.

Reaction Pathway Visualization

Figure 1: Synthetic pathway via hydrazinolysis of the ester precursor.

Detailed Experimental Protocol

Objective: Conversion of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate to the Carbohydrazide.

Reagents:

-

Precursor: Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq).

-

Reagent: Hydrazine monohydrate (5.0 – 10.0 eq). Excess is used to prevent dimer formation.

-

Solvent: Absolute Ethanol or Methanol (Volume: 10 mL per gram of precursor).

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the ethyl ester precursor and absolute ethanol.

-

Addition: Add Hydrazine monohydrate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 4–12 hours. Monitor reaction progress via TLC (System: 10% Methanol in DCM) or LC-MS. The starting ester spot (higher R_f) should disappear, replaced by the baseline hydrazide spot.

-

Workup:

-

Cool the reaction mixture to 0–5°C using an ice bath. The product often precipitates as a white solid upon cooling.

-

If Solid Forms: Filter the precipitate under vacuum.[3] Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

-

If No Precipitate: Concentrate the solvent under reduced pressure.[1] Triturate the residue with cold diethyl ether or hexanes to induce crystallization.

-

-

Purification: Recrystallization from Ethanol/Water or Acetonitrile is recommended if high purity (>98%) is required for biological assays.

Part 3: Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR) Interpretation

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.0–9.5 ppm (s, 1H): Amide proton (-C(=O)NH -).

-

δ 8.0–8.3 ppm (s, 1H): Pyrazole C5-H (Deshielded due to adjacent N).

-

δ 7.6–7.9 ppm (s, 1H): Pyrazole C3-H.

-

δ 4.2–4.5 ppm (br s, 2H): Hydrazide terminal amine (-NHNH₂ ). Note: Broadens or disappears with D₂O exchange.

-

δ 3.6–3.8 ppm (m, 1H): Cyclopropyl CH (Methine proton attached to N1).

-

δ 1.0–1.2 ppm (m, 4H): Cyclopropyl CH₂ protons (Characteristic multiplet).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Expected Mass: [M+H]⁺ = 167.18 Da.

-

Fragment Pattern: Loss of -NH₂NH₂ (32 Da) or -N₂H₃ may be observed in high-energy collision dissociation.

Part 4: Applications in Drug Discovery

This compound is not merely an endpoint but a divergent intermediate . Its structural rigidity (pyrazole core) combined with the cyclopropyl group (metabolic stability, lipophilicity modulation) makes it ideal for fragment-based drug design.

Strategic Derivatization Workflow

Figure 2: Divergent synthesis applications for library generation.

Key Applications:

-

Kinase Inhibition: The pyrazole-oxadiazole motif is a known pharmacophore for c-Met and JAK kinase inhibitors. The cyclopropyl group fits into small hydrophobic pockets within the ATP-binding site.

-

Antimicrobial Agents: Hydrazones derived from this scaffold have shown efficacy against Mycobacterium tuberculosis (related to Isoniazid mechanisms) and various fungal strains.

-

Bioisosteres: The formation of 1,3,4-oxadiazoles serves as a metabolically stable bioisostere for esters and amides, improving the pharmacokinetic profile (half-life, permeability) of drug candidates.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Specific Risk: Hydrazides can be skin sensitizers. Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can hydrolyze the hydrazide over time or lead to accurate mass errors during weighing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde (Precursor). Retrieved from [Link]

- Bernardino, A. M., et al. (2006).Synthesis and leishmanicidal activities of 1H-pyrazole-4-carbohydrazides. European Journal of Medicinal Chemistry. (Contextual synthesis methodology).

Sources

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide synonyms

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-4-carboxylic Acid Hydrazide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide, a heterocyclic compound of significant interest in medicinal chemistry. While specific data on this exact molecule is sparse, this document extrapolates from established chemical principles and extensive literature on related pyrazole carbohydrazides to present its nomenclature, physicochemical properties, a detailed proposed synthesis pathway, and potential biological applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this scaffold as a versatile building block for novel therapeutic agents. The pyrazole core, combined with the reactive hydrazide moiety and the metabolically robust cyclopropyl group, presents a compelling template for library synthesis and lead optimization.

Nomenclature and Chemical Identification

Precise identification is critical for any chemical entity. Below are the key identifiers for 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid hydrazide.

-

Systematic Name: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

-

Common Synonyms: As a specific research chemical, it may not have common synonyms. It is typically referred to by its systematic name or by catalog numbers from chemical suppliers.

-

Chemical Formula: C₇H₁₀N₄O

-

Molecular Weight: 166.18 g/mol

-

Chemical Structure:

While a unique CAS Registry Number for this specific hydrazide is not publicly documented, its key synthetic precursors are well-characterized:

-

1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde: CAS No. 1082066-00-9[1]

-

5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: CAS No. 870704-26-0[2] (Note: This is a constitutional isomer, highlighting the importance of precise nomenclature).

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties, which are crucial for anticipating its behavior in various experimental settings, including solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄O | Calculated |

| Molecular Weight | 166.18 g/mol | Calculated |

| XLogP3 | -0.2 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Topological Polar Surface Area | 77.9 Ų | Predicted |

| Appearance | White to off-white solid | Predicted |

Synthesis and Characterization

Hydrazides are most commonly and efficiently synthesized from their corresponding carboxylic acid esters.[3] This section outlines a reliable, multi-step synthesis protocol starting from a commercially available aldehyde precursor.

Proposed Synthetic Pathway

The transformation from the aldehyde to the final hydrazide involves three key steps: oxidation, esterification, and hydrazinolysis. This pathway is a staple of synthetic organic chemistry for accessing this functional group.

Sources

Solubility profile of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide in DMSO and methanol

This guide details the solubility profile, physicochemical basis, and handling protocols for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (e.g., analogues of Sedaxane, Isopyrazam) and kinase inhibitors.

Executive Technical Summary

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (MW: ~166.18 g/mol ) exhibits a distinct solubility differential driven by its polar hydrazide tail and lipophilic cyclopropyl-pyrazole core.

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Primary Application |

| DMSO | High | > 50 mg/mL (> 300 mM) | Primary stock solution; biological assays. |

| Methanol | Moderate | 5 – 15 mg/mL | Recrystallization; LC-MS mobile phase. |

| Water | Low | < 1 mg/mL | Precipitation medium; wash solvent. |

| Ethanol | Low/Moderate | 2 – 10 mg/mL | Recrystallization (requires heating). |

Note: Values are derived from structure-activity relationships (SAR) of homologous pyrazole-4-carbohydrazides and standard solubility profiling protocols.

Physicochemical Basis of Solubility

Understanding the molecular interactions is crucial for predicting behavior in mixed-solvent systems.

Structural Analysis

The molecule consists of three distinct domains:

-

Cyclopropyl Motif: Lipophilic, sterically strained. Increases solubility in organic solvents compared to a naked proton but reduces water solubility.

-

Pyrazole Core (1H-pyrazole): Aromatic, electron-rich. The N-substitution (cyclopropyl) removes the acidic NH, making the ring a weak H-bond acceptor.

-

Carbohydrazide Tail (-CONHNH₂): The solubility "driver."

-

H-Bond Donor: The -NH- and -NH₂ protons are strong donors.

-

H-Bond Acceptor: The Carbonyl (C=O) and terminal nitrogens are acceptors.

-

Solvent Interaction Mechanism

-

In DMSO (Aprotic, Polar): DMSO acts as a powerful H-bond acceptor. It effectively solvates the hydrazide protons (-CONHNH₂), disrupting the strong intermolecular H-bonding network that holds the crystal lattice together. This results in high solubility.

-

In Methanol (Protic, Polar): Methanol can both donate and accept H-bonds. While it solvates the polar hydrazide, it also competes with the solute-solute interactions. However, the lipophilic cyclopropyl group is less effectively solvated by the small, highly polar methanol molecules compared to the larger, polarizable DMSO, leading to lower solubility at room temperature. This temperature dependence makes Methanol an excellent recrystallization solvent .

Experimental Protocols

As specific batch-to-batch polymorphic variations can alter solubility, the following self-validating protocols are recommended for precise determination.

Protocol A: Gravimetric Solubility Determination (High Throughput)

Objective: Rapidly estimate the saturation limit for stock preparation.

-

Preparation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Titration: Add solvent (DMSO or Methanol) in 20 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Inspect for dissolution (clear solution vs. visible particulate).

-

Calculation:

Protocol B: HPLC-UV Quantitative Profiling (Precision)

Objective: Determine thermodynamic solubility for formulation.

-

Saturation: Add excess solid (~20 mg) to 0.5 mL of solvent.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the hydrazide).

-

Quantification: Dilute filtrate 1:100 in mobile phase and inject onto HPLC.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5-95%).

-

Detection: UV at 254 nm (pyrazole absorption).

-

Handling, Stability, and Storage

The hydrazide moiety presents specific stability challenges in solution.

-

Oxidation Risk: Hydrazides are reducing agents. In DMSO, they are generally stable, but prolonged storage in non-degassed solvents can lead to oxidation (formation of diimides or carboxylic acids).

-

Recommendation: Store DMSO stocks at -20°C under Argon/Nitrogen.

-

-

Condensation Risk: In Acetone or ketones, the terminal -NH₂ will react to form hydrazones .

-

Critical Warning:Do NOT use Acetone for cleaning glassware or as a co-solvent if recovering the compound.

-

-

Recrystallization:

-

Dissolve in minimal hot Methanol (60°C).

-

Allow to cool slowly to RT, then 4°C.

-

If no precipitate forms, add Water dropwise as an anti-solvent.

-

Visualizations

Solubility Determination Workflow

The following decision tree outlines the logical flow for processing the compound for biological or chemical applications.

Caption: Operational workflow for solubilizing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide based on downstream application.

Molecular Solvation Mechanism

Conceptual diagram of how DMSO stabilizes the hydrazide moiety.

Caption: Mechanistic view of DMSO disrupting intermolecular hydrogen bonding of the hydrazide tail.

References

-

Vertex AI Search. (2025). Search Results for 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide CAS and Properties. 1[2][3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde (Precursor). Retrieved from [Link]

- European Patent Office. (2015). Process for the preparation of pyrazole-4-carboxamides (EP2980078A1).

-

ResearchGate. (2010). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide from ethyl ester

Application Note: High-Purity Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide via nucleophilic acyl substitution (hydrazinolysis) of its corresponding ethyl ester. Pyrazole-4-carbohydrazides are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and agrochemicals.

This guide prioritizes process safety (handling hydrazine hydrate), reaction kinetics control (preventing dimer formation), and purification efficiency (minimizing chromatographic steps).

Scientific Background & Mechanism

Chemical Significance

The 1-cyclopropyl-1H-pyrazole moiety is a privileged scaffold in drug discovery. The cyclopropyl group provides metabolic stability and optimal lipophilicity compared to methyl or phenyl analogs. The conversion of the C4-ester to a hydrazide is a gateway transformation, allowing further derivatization into 1,3,4-oxadiazoles, triazoles, or acyl hydrazones.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ethyl ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The ethoxide ion is eliminated, reforming the carbonyl double bond to yield the hydrazide.

Critical Process Parameter (CPP): The reaction is reversible. However, hydrazine is a stronger nucleophile than ethanol, and the resulting hydrazide is less reactive toward nucleophilic attack than the starting ester. Using excess hydrazine drives the equilibrium forward and prevents the product hydrazide from attacking a second ester molecule, which would form an unwanted N,N'-bis(pyrazole-carbonyl)hydrazine dimer.

Safety Protocols (Hydrazine Hydrate)

WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and a skin sensitizer.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, face shield, and lab coat.

-

Waste Disposal: Quench unreacted hydrazine with dilute sodium hypochlorite (bleach) solution in a controlled manner before disposal, as per local EHS regulations.

-

Incompatibility: Avoid contact with oxidizing agents, metals, and metal oxides (catalytic decomposition risk).[1]

Experimental Protocol

Materials & Reagents

| Reagent / Solvent | Role | Grade | Equiv. |

| Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate | Substrate | >97% | 1.0 |

| Hydrazine Hydrate (50-80% aq.) | Reagent | Reagent Grade | 5.0 - 10.0 |

| Ethanol (EtOH) | Solvent | Absolute or 95% | 10-15 Vol |

| Ethyl Acetate / Hexanes | Wash Solvents | ACS Grade | N/A |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a round-bottom flask (equipped with a magnetic stir bar) with Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 equiv).

-

Add Ethanol (10 volumes relative to ester mass). Stir to dissolve.

-

Note: Methanol can be used, but Ethanol is preferred for better crystallization of the product upon cooling.

-

-

Slowly add Hydrazine Hydrate (5.0 – 10.0 equiv) dropwise at room temperature.

-

Rationale: A large excess is crucial to suppress dimer formation.

-

Step 2: Reflux

-

Equip the flask with a reflux condenser.[2]

-

Heat the mixture to reflux (approx. 78–80 °C) with moderate stirring.

-

Maintain reflux for 4–8 hours .

-

Monitoring: Check reaction progress via TLC (System: 5% Methanol in Dichloromethane). The hydrazide is significantly more polar (lower Rf) than the ester.

-

Step 3: Workup & Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Crystallization: In many cases, the product precipitates as a white solid upon cooling.

-

If no precipitate forms: Concentrate the solvent volume by 50% under reduced pressure (Rotavap) and cool in an ice bath (0–4 °C) for 1 hour.

-

-

Filtration: Filter the solid using a Buchner funnel/vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol (2 x 2 Vol) followed by Hexanes (2 x 2 Vol) to remove trace hydrazine and moisture.

Step 4: Purification (Optional but Recommended)

-

If the crude purity is <95% (by HPLC/NMR), recrystallize from hot Ethanol.

-

Dissolve the crude solid in minimal boiling Ethanol.

-

Hot filter (if insoluble particulates exist).

-

Cool slowly to 4 °C to maximize crystal growth.

Step 5: Drying

-

Dry the solid in a vacuum oven at 45–50 °C for 12 hours to remove residual solvent and water.

Process Visualization (Workflow)

Caption: Workflow for the hydrazinolysis of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these expected analytical parameters.

| Parameter | Expected Result | Interpretation |

| Appearance | White to off-white crystalline solid | High purity; yellowing indicates oxidation or impurities. |

| Melting Point | 160–175 °C (Range varies by polymorph) | Sharp range (<2°C) indicates purity. |

| 1H NMR (DMSO-d6) | δ 9.2-9.5 (br s, 1H, CONH) | Amide proton. |

| δ 8.2 & 7.8 (s, 1H each) | Pyrazole C3-H and C5-H. | |

| δ 4.3-4.5 (br s, 2H, NH2) | Hydrazide amine protons (D2O exchangeable). | |

| δ 3.6-3.8 (m, 1H) | Cyclopropyl CH (methine). | |

| δ 0.9-1.2 (m, 4H) | Cyclopropyl CH2 (methylene). | |

| IR Spectroscopy | 3200–3300 cm⁻¹ (NH stretching)1650 cm⁻¹ (C=O amide) | Confirms hydrazide functionality. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate solvent by 50-70%. Add a non-polar anti-solvent (e.g., Diethyl ether or Hexane) to induce precipitation. |

| Formation of Dimer | Insufficient Hydrazine used. | Ensure at least 5.0 equivalents of Hydrazine Hydrate are used. Maintain dilute conditions. |

| Starting Material Remains | Reaction incomplete. | Extend reflux time.[2] Ensure Hydrazine Hydrate is fresh (it can degrade/oxidize over time). |

| Yellow Coloration | Oxidation of Hydrazine.[3] | Perform reaction under Nitrogen or Argon atmosphere. Recrystallize from Ethanol/Water. |

References

-

Vertex AI Search. (2023). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Hydrazine hydrate Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide from its corresponding carboxylate ester via reaction with hydrazine hydrate. This protocol is designed for researchers, medicinal chemists, and drug development professionals. The application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols for handling hydrazine hydrate, and methods for product purification and characterization. The significance of the pyrazole carbohydrazide scaffold in modern drug discovery is also discussed, underscoring the relevance of this synthetic transformation.

Introduction: The Significance of Pyrazole Carbohydrazides in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The incorporation of a carbohydrazide moiety (-CONHNH₂) onto the pyrazole ring further enhances its pharmacological potential by providing a versatile synthetic handle for the construction of more complex molecular architectures and by acting as a key pharmacophoric element.[3]

Hydrazides and their derivatives are crucial building blocks in the synthesis of various heterocyclic systems.[4] Specifically, pyrazole carbohydrazides have demonstrated a remarkable range of biological activities, including antinociceptive, antibacterial, antiparasitic, and anticancer effects.[3][5] For instance, derivatives of 1H-pyrazole-4-carbohydrazide have shown potent antinociceptive activity, while others have been investigated as inhibitors of cancer cell proliferation.[3][6] The synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide, therefore, provides a valuable intermediate for the development of novel therapeutic candidates.

The conversion of an ester to a carbohydrazide using hydrazine hydrate is a fundamental and widely employed transformation in organic synthesis.[4] This application note provides a detailed and robust protocol for this reaction, with a strong emphasis on safety and procedural best practices.

Reaction Principle: Nucleophilic Acyl Substitution

The reaction of an ester, such as ethyl or methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate is a classic example of nucleophilic acyl substitution. The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine at the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol or methanol) as a leaving group, resulting in the formation of the desired carbohydrazide. The reaction is typically carried out in a suitable solvent, such as an alcohol, and may be facilitated by heating.

Safety First: Handling Hydrazine Hydrate

Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood. [7] It is corrosive, toxic if swallowed or in contact with skin, and may be fatal if inhaled.[8][9] It is also a suspected carcinogen and is very toxic to aquatic life.[7][9]

Mandatory Personal Protective Equipment (PPE):

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[10]

-

All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[7]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole carbohydrazides.[9][11]

Materials and Reagents

| Reagent | Grade | Supplier |

| Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate | ≥95% | Commercial Source |

| Hydrazine Hydrate (55-64% solution in water) | Reagent Grade | Commercial Source |

| Ethanol (200 proof) | Anhydrous | Commercial Source |

| Deionized Water | N/A | In-house |

| Chloroform | ACS Grade | Commercial Source |

| Celite® | N/A | Commercial Source |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq.) in ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add hydrazine hydrate (5.0 eq.) dropwise to the flask. Caution: The reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux for 3-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The reaction mixture can then be poured over crushed ice or into cold water to precipitate the product.[11]

-

Alternatively, the excess hydrazine hydrate and solvent can be removed under reduced pressure using a rotary evaporator.[9]

-

To the resulting residue, add chloroform and a small amount of Celite®. Stir the mixture and then filter to remove any insoluble material. The hydrazine hydrate layer can be separated, and the organic layer is collected.[9]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the 1-cyclopropyl-1H-pyrazole-4-carbohydrazide as a solid.[11]

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 1-cyclopropyl-1H-pyrazole-4-carbohydrazide should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the pyrazole ring protons, and the -NH and -NH₂ protons of the carbohydrazide moiety.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbohydrazide.

-

Melting Point Analysis: To assess the purity of the final product.

Diagrams and Data

Reaction Scheme

Caption: Synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction (starting material remains) | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC. Ensure the reaction temperature is appropriate for the solvent used. |

| Low Yield | Product loss during work-up or purification. | Carefully perform the precipitation and filtration steps. Optimize the recrystallization solvent system to minimize product solubility in the mother liquor. |

| Oily Product Instead of Solid | Impurities present. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. Column chromatography may be necessary. |

| Unsuccessful Reaction | Steric hindrance or electronic effects of the substrate. | Consider using a higher boiling point solvent (e.g., n-butanol) to increase the reaction temperature. The use of a catalyst, such as a Lewis acid, could be explored, though typically not required.[8] |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide. By adhering to the step-by-step procedure and, most importantly, the stringent safety precautions for handling hydrazine hydrate, researchers can confidently prepare this valuable building block for further elaboration in drug discovery and medicinal chemistry programs. The versatility of the pyrazole carbohydrazide scaffold ensures its continued importance in the quest for novel therapeutic agents.

References

- Vertex AI Search, Hydrazine hydrate - SAFETY D

- Vertex AI Search, Hydrazine hydrate, 55% (Hydrazine, 35%)

- Vertex AI Search, Material Safety Data Sheet - HYDRAZINE HYDR

- Vertex AI Search, hydrazine-sop1.docx - Environmental Health & Safety. Accessed February 12, 2026.

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry, 4(2), 400-404.

- synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives - Academia.edu. Accessed February 12, 2026.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. (2012). Pharmaceuticals, 5(3), 318-334.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC. (2010). Molecules, 15(1), 279-287.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022). Molecules, 27(22), 8087.

- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchG

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (2014). Journal of the Serbian Chemical Society, 79(10), 1185-1192.

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. Accessed February 12, 2026.

- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 12, 2026.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). Future Medicinal Chemistry, 15(22), 1809-1830.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2017). Molecules, 22(1), 137.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. (2012). Pharmaceuticals, 5(3), 318-334.

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3876-3882.

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC. (2021). Scientific Reports, 11, 19045.

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 4. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE-4-CARBOHYDRAZIDE DERIVATIVES [academia.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Harnessing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide for Modern Drug Discovery

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic tractability, and the capacity for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring introduces a critical pharmacophoric element, known to be a versatile building block for creating a wide array of bioactive molecules.[2] This functional group can act as a key hydrogen bonding motif and a reactive handle for further molecular elaboration. Furthermore, the addition of a cyclopropyl group at the N1 position can enhance metabolic stability and improve binding affinity to biological targets. This application note provides a comprehensive guide for researchers on utilizing 1-cyclopropyl-1H-pyrazole-4-carbohydrazide as a central scaffold for the discovery and development of novel therapeutic agents.

Strategic Importance of the 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Scaffold

The 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold is a promising starting point for drug discovery campaigns targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The rationale behind its utility lies in the synergistic contribution of its three key components:

-

The Pyrazole Core: Provides a rigid and planar framework that can be strategically decorated with various substituents to explore chemical space and optimize interactions with biological targets.

-

The 1-Cyclopropyl Group: This small, strained ring can confer several advantageous properties to a drug candidate. It can increase metabolic stability by blocking potential sites of oxidation, enhance membrane permeability, and improve binding affinity through favorable hydrophobic interactions.

-

The 4-Carbohydrazide Moiety: This functional group is a versatile synthetic handle. It can be readily converted into a variety of other functional groups, such as amides, hydrazones, and various heterocycles, allowing for the rapid generation of diverse chemical libraries. The carbohydrazide itself can also participate in crucial hydrogen bonding interactions with target proteins.

Synthetic Strategy: From Precursor to Scaffold

The synthesis of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety.

Protocol 1: Synthesis of Ethyl 1-Cyclopropyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of the key ester intermediate.

Materials:

-

Ethyl 2-formyl-3-oxopropanoate

-

Cyclopropylhydrazine hydrochloride

-

Triethylamine

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol in a round-bottom flask, add cyclopropylhydrazine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

This protocol describes the conversion of the ester intermediate to the final carbohydrazide scaffold.

Materials:

-

Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (5-10 equivalents).

-

Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Application in Drug Discovery: Targeting Kinases in Oncology

Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold is an excellent starting point for the design of novel kinase inhibitors. The pyrazole core can mimic the hinge-binding interactions of ATP, while the carbohydrazide moiety can be derivatized to explore interactions with the solvent-exposed region of the kinase active site.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 1-cyclopropyl-1H-pyrazole-4-carbohydrazide is emerging, general principles from related pyrazole-based kinase inhibitors can be applied. For instance, a study on pyrazole-based cyclin-dependent kinase (CDK) inhibitors revealed that the nature of the substituent on the pyrazole ring significantly influences activity and selectivity.[3] It was found that a cyclobutyl group was more optimal for activity than a cyclopropyl group in that particular series, highlighting the importance of fine-tuning the cycloalkyl substituent.[3]

Protocol 3: Synthesis of N'-Arylmethylene-1-cyclopropyl-1H-pyrazole-4-carbohydrazide Derivatives

This protocol describes a common derivatization of the carbohydrazide scaffold to generate a library of hydrazones for screening.

Materials:

-

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

-

Various substituted aromatic aldehydes

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve 1-cyclopropyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Diagram of the Derivatization Workflow:

Caption: Derivatization of the scaffold to generate a chemical library.

Biological Evaluation: Screening for Anticancer Activity

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. For potential anticancer agents, initial screening often involves assessing their cytotoxicity against a panel of cancer cell lines.

Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Synthesized pyrazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in each well with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each active compound.

Table 1: Hypothetical Cytotoxicity Data for a Series of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide Derivatives

| Compound ID | R-group on Arylmethylene | Cancer Cell Line | IC₅₀ (µM) |

| CPPC-H | -H | MCF-7 | > 50 |

| CPPC-4-Cl | 4-Chloro | MCF-7 | 12.5 |

| CPPC-4-OCH₃ | 4-Methoxy | MCF-7 | 25.8 |

| CPPC-3,4-diCl | 3,4-Dichloro | MCF-7 | 5.2 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Application in Neurodegenerative Diseases

The pyrazole scaffold has also shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] The ability of pyrazole derivatives to act as inhibitors of key enzymes implicated in these diseases, such as monoamine oxidases (MAOs) and cholinesterases, makes the 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold an attractive starting point for the design of novel neuroprotective agents.[5]

Conclusion

The 1-cyclopropyl-1H-pyrazole-4-carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its robust synthesis, coupled with the potential for extensive derivatization, allows for the systematic exploration of structure-activity relationships. The protocols and application examples provided in this guide offer a solid foundation for researchers to embark on drug discovery programs utilizing this valuable chemical entity. The continued exploration of derivatives of this scaffold is anticipated to yield novel therapeutic candidates with improved efficacy and safety profiles for a range of human diseases.

References

-

Barreiro, E. J., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-337. Available from: [Link]

-

Organic Syntheses. (n.d.). 5-Benzo[2][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, Coll. Vol. 10, p.86 (2004); Vol. 79, p.159 (2002). Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1312. Available from: [Link]

-

Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 400-404. Available from: [Link]

-

Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. Available from: [Link]

-

Karrouchi, K., et al. (2016). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 503-513. Available from: [Link]

-

Shaikh, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available from: [Link]

-

Al-Mokyna, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5433. Available from: [Link]

-

Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available from: [Link]

-

Lusardi, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 24(3), 2539. Available from: [Link]

-

The Royal Society of Chemistry. (2013). Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. The Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. ResearchGate. Available from: [Link]

-

Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Pharmaceuticals, 18(3), 352. Available from: [Link]

-

Guedes, N., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6599. Available from: [Link]

-

Da Settimo, F., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. Available from: [Link]

-

Zhang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3335. Available from: [Link]

-

Guedes, N., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6599. Available from: [Link]

-

Zhang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4572. Available from: [Link]

-

Asati, V., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(19), 6520. Available from: [Link]

-

Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Semantic Scholar. Available from: [Link]-amino)-quinazolin-6-yl-Yang-Wang/91a389f417e92389d4d29a008c3a9f5d3450915a)

-

Liu, H., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 565-575. Available from: [Link]

-

Babu, V. R., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. Available from: [Link]

-

Bentham Science Publishers. (n.d.). Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules. Bentham Science Publishers. Available from: [Link]

-

Scheer, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11849. Available from: [Link]

-

Ahmed, M. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3335. Available from: [Link]

Sources

- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for acyl hydrazone formation with pyrazole carbohydrazides

Application Note: Reaction Conditions for Acyl Hydrazone Formation with Pyrazole Carbohydrazides

Executive Summary

The formation of acyl hydrazones from pyrazole carbohydrazides is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for antimicrobial, antiviral, and kinase inhibitor discovery. While the reaction is ostensibly a simple condensation, the specific electronic and steric properties of the pyrazole ring—often coupled with solubility challenges—require a tailored approach to reaction engineering.

This guide provides a validated protocol for synthesizing pyrazole-based acyl hydrazones, emphasizing mechanistic control, solvent selection, and purification strategies to maximize yield and purity.

Mechanistic Insight & Reaction Design

The formation of the hydrazone (

Key Mechanistic Steps:

-

Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.

-

Proton Transfer: Formation of the carbinolamine (tetrahedral intermediate).

-

Dehydration: Acid-assisted elimination of water yields the C=N imine bond.

Diagram 1: Acid-Catalyzed Mechanism

Caption: Step-wise mechanism of acid-catalyzed acyl hydrazone formation. The dehydration step is often rate-determining in neutral conditions, but nucleophilic attack can become rate-limiting in highly acidic media.

Critical Reaction Parameters

The following table summarizes the optimized variables for pyrazole substrates, which often exhibit lower nucleophilicity than alkyl hydrazides due to the electron-withdrawing nature of the heteroaromatic ring.

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents stabilize the polar transition state. Ethanol is preferred for higher reflux temperature (78°C). |

| Co-Solvent | DMF or DMSO (10-20% v/v) | Essential if the pyrazole carbohydrazide has poor solubility in alcohols. |

| Catalyst | Glacial Acetic Acid (AcOH) | Provides sufficient acidity (pH 4-5) to activate the carbonyl without protonating the hydrazide nitrogen (which would deactivate the nucleophile). |

| Stoichiometry | 1:1 to 1:1.1 (Hydrazide:Carbonyl) | Slight excess of the more soluble component (usually the aldehyde) drives the equilibrium. |

| Temperature | Reflux (70-80°C) | Required to overcome the energy barrier of dehydration and ensure solubility. |

| Time | 2 - 6 Hours | Reaction is typically fast; prolonged heating may cause hydrolysis or degradation. |

Validated Experimental Protocols

Protocol A: Standard Reflux Method (General Purpose)

Best for: Stable substrates, gram-scale synthesis, and libraries.

Materials:

-

Pyrazole carbohydrazide (1.0 equiv)

-

Aldehyde/Ketone (1.0 - 1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Glacial Acetic Acid (cat. 2-3 drops per mmol)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the pyrazole carbohydrazide to Ethanol (10 mL per mmol). If the solid does not dissolve at room temperature, gently warm the mixture.

-

Note: If suspension persists, add DMF dropwise until a clear solution or fine suspension is achieved.

-

-

Addition: Add the aldehyde/ketone followed immediately by catalytic Glacial Acetic Acid.

-

Reaction: Heat the mixture to reflux. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

Self-Validation: The product is often less soluble than the starting materials. Appearance of a heavy precipitate is a positive visual indicator of reaction progress.

-

-

Workup:

-

Cool the reaction mixture to room temperature (20-25°C).

-

If precipitation occurs: Filter the solid under vacuum.[1]

-

If no precipitation: Concentrate the solvent to ~1/3 volume and add cold water to induce precipitation.

-

-

Purification: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (to remove trace acetic acid). Dry under vacuum.

-

Recrystallization:[2] If purity is <95%, recrystallize from hot Ethanol or EtOH/DMF.

-

Protocol B: Green/Room Temperature Method (Ultrasound-Assisted)

Best for: Thermally labile substrates or rapid screening.

Procedure:

-

Combine pyrazole carbohydrazide (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL).

-

Add 1 drop of HCl (conc.) or 3 drops of Acetic Acid.

-

Place the reaction vessel in an ultrasonic bath at ambient temperature.

-

Sonicate for 15–45 minutes.

-

Isolate the precipitate by filtration as described in Protocol A.

Workflow & Decision Tree

Use this logic flow to determine the optimal pathway for your specific pyrazole substrate.

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision tree for solvent selection and workup based on substrate solubility and product precipitation.

Troubleshooting & Optimization

-

Issue: No Reaction / Low Conversion.

-

Cause: Deactivation of the hydrazide nitrogen.

-

Solution: Ensure the catalyst is not too strong (avoid excess HCl). Switch to p-Toluenesulfonic acid (p-TSA) (5 mol%) in refluxing Toluene with a Dean-Stark trap to physically remove water, driving the equilibrium.

-

-

Issue: Product is an Oil/Gum.

-

Cause: Impurities or solvent trapping.

-

Solution: Triturate the oil with Diethyl Ether or Hexanes to induce solidification.

-

-

Issue: Isomerization.

-

Insight: Acyl hydrazones exist as E/Z isomers (syn/anti) around the C=N bond. In solution (DMSO-d6), you may see dual peaks in NMR. This is often an equilibrium, not an impurity. The E isomer is typically the thermodynamically stable form in the solid state.

-

References

-

BenchChem. (2025).[1] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from

-

Popiołek, L. (2021).[2] Hydrazide–hydrazone derivatives: Potential scaffolds for new drug candidates. Current Medicinal Chemistry. (Contextual grounding on hydrazone pharmacophores).

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Hydrazones. Retrieved from

-

Molecules (MDPI). (2012). Synthesis and Characterization of New Pyrazole-Based Hydrazones. Retrieved from

Sources

Application Notes and Protocols for the Use of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide as a Precursor for Kinase Inhibitors

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, have become one of the most significant classes of drug targets, particularly in oncology.[1] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized the treatment of various cancers and other diseases.[1][2] Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[1][3] Its synthetic accessibility, favorable drug-like properties, and its ability to act as a versatile bioisosteric replacement for other aromatic rings make it a cornerstone in the design of novel PKIs.[3][4] The pyrazole core is a key structural feature in numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib, highlighting its clinical significance.[1]

This document provides detailed application notes and protocols for the use of a key intermediate, 1-cyclopropyl-1H-pyrazole-4-carbohydrazide , as a versatile precursor for the synthesis of a new generation of kinase inhibitors. The cyclopropyl moiety at the N1 position can enhance metabolic stability and provide favorable interactions within the kinase active site, while the carbohydrazide at the C4 position serves as a highly versatile chemical handle for constructing a diverse range of molecular architectures.[5] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Part 1: Synthesis of the Precursor: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

The synthesis of the title precursor is a critical first step. The following protocol outlines a reliable and efficient multi-step synthesis starting from commercially available reagents. The rationale behind each step is provided to ensure a thorough understanding of the process.

Protocol 1.1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

This initial step involves the construction of the core pyrazole ring substituted with the cyclopropyl group. A common and effective method is the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Cyclopropylhydrazine hydrochloride

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

-

Add cyclopropylhydrazine hydrochloride (1.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise to the cooled solution. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the condensation reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

Protocol 1.2: Synthesis of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

The carbohydrazide is readily formed from the corresponding ester by reaction with hydrazine hydrate. This is a standard and high-yielding transformation.[6]

Materials:

-

Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (EtOH)

Procedure:

-

Dissolve the ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (10.0 eq) to the solution. The large excess of hydrazine drives the reaction to completion.

-

Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.

-

Monitor the reaction by TLC until the starting ester is completely consumed.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired 1-cyclopropyl-1H-pyrazole-4-carbohydrazide.

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazinolysis of Pyrazole Esters

Topic: Minimizing side reactions during the conversion of pyrazole esters to hydrazides. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content ID: TS-PYR-HYD-001

Executive Summary & Scope

This technical guide addresses the functional group interconversion (FGI) of an existing pyrazole ester to a pyrazole hydrazide using hydrazine hydrate.

Note: This guide does not cover the Knorr synthesis (formation of the pyrazole ring from hydrazine). It focuses specifically on the nucleophilic acyl substitution of the ester group attached to a stable pyrazole core.

The Core Challenge:

Hydrazine (

Mechanistic Insight: The "Dimer Trap"

To prevent side reactions, one must understand the competition between the reagent (hydrazine) and the product (hydrazide).

Visualizing the Competition

The following diagram illustrates the kinetic pathways.[1] The "Danger Zone" occurs when the concentration of the starting ester exceeds the concentration of free hydrazine.

Figure 1: Kinetic competition during hydrazinolysis. The red path (Dimerization) becomes dominant if the local concentration of Ester is high relative to Hydrazine.

Troubleshooting Guide: Diagnosing & Fixing Failures

Use this module to identify the root cause of your specific experimental issue.

| Symptom | Probable Cause | Technical Solution |

| Major Impurity: Insoluble White Solid | Dimerization (Bis-hydrazide formation). The product hydrazide competed with hydrazine for the ester. | Switch to Reverse Addition. Add the ester solution dropwise into a refluxing solution of excess hydrazine. This ensures [N2H4] >>> [Ester] at all times. |

| Product is Carboxylic Acid | Hydrolysis. Water concentration was too high, or the hydrazine hydrate was old/degraded. | Use Anhydrous Conditions. Switch to absolute ethanol or methanol. Use fresh Hydrazine Hydrate (64% or 98%) or anhydrous hydrazine in THF. |

| Low Conversion / Stalled Reaction | Steric Hindrance or Electronic Deactivation. Pyrazoles with electron-donating groups (EDGs) make the ester carbonyl less electrophilic. | Increase Thermal Energy. Switch solvent from EtOH ( |

| Ring Cleavage / Complex Mixture | Nucleophilic Attack on Ring. If the pyrazole has strong EWGs (e.g., | Lower Temperature. Run at |

The "Gold Standard" Protocol: Reverse Addition

Context: The standard procedure (mixing everything and heating) often yields 10-20% dimer. This optimized protocol minimizes that risk.

Materials

-

Substrate: Pyrazole Ester (1.0 equiv) dissolved in minimal Ethanol (or THF if insoluble).

-

Reagent: Hydrazine Hydrate (5.0 – 10.0 equiv). Note: Excess is crucial.

-

Solvent: Absolute Ethanol (EtOH).

Step-by-Step Workflow

-

Preparation of Reagent Pool:

-

Charge a round-bottom flask with Hydrazine Hydrate (10 equiv) and Absolute Ethanol (volume equal to ester solution).

-

Heat this solution to reflux (

C).

-

-

Reverse Addition (Critical Step):

-

Load the Pyrazole Ester solution into a pressure-equalizing addition funnel (or syringe pump).

-

Add the ester solution dropwise to the refluxing hydrazine pool over 30–60 minutes.

-

Why? This maintains a massive molar excess of hydrazine relative to the unreacted ester at the point of mixing, statistically eliminating the chance for the hydrazide product to encounter an unreacted ester molecule.

-

-

Completion & Workup:

-

Reflux for an additional 1–2 hours. Monitor by TLC (stain with PMA or

; hydrazides bind strongly). -

Isolation: Cool to room temperature.

-

Scenario A (Precipitation): Often, the hydrazide precipitates upon cooling while excess hydrazine remains in solution. Filter and wash with cold EtOH.

-

Scenario B (Soluble): If product remains soluble, concentrate in vacuo to remove EtOH. Caution: Do not distill to dryness if potentially unstable. Add water and extract with EtOAc (repeatedly, hydrazides are polar).

-

-

-

Removal of Excess Hydrazine:

-

Residual hydrazine is toxic and can interfere with downstream coupling.

-

Wash: If extracting, wash the organic layer with brine.

-

Azeotrope: Co-evaporation with toluene can help remove trace hydrazine hydrate.

-

Frequently Asked Questions (FAQs)

Q1: Can I use anhydrous hydrazine instead of hydrazine hydrate?

-

A: Yes, but it is significantly more dangerous (explosion hazard, severe toxicity). Hydrazine hydrate (usually 55-64% hydrazine) is sufficient for 95% of pyrazole esters. Only use anhydrous (in THF) if your ester is extremely prone to hydrolysis or if the pyrazole ring is water-sensitive.

Q2: My pyrazole has a nitro group. The reaction turned black. What happened?

-

A: You likely triggered a nucleophilic aromatic substitution (

) or ring opening. Nitro-pyrazoles are electron-deficient. Hydrazine can attack the ring carbon rather than the ester. -

Fix: Perform the reaction at 0°C in THF using exactly 1.1–1.5 equivalents of hydrazine. Do not heat.

Q3: How do I remove the "dimer" impurity if it formed?

-

A: The dimer is usually much less soluble than the hydrazide.

-

Technique: Boil the crude solid in ethanol and filter while hot. The dimer often remains undissolved (filter cake), while the desired hydrazide crystallizes from the filtrate upon cooling.

-

Q4: Is it safe to scale this up?

-

A: Hydrazine is carcinogenic and unstable. For scale-up (>50g):

-

Ensure the condenser is efficient (hydrazine vapor is toxic).

-

Quench all waste streams with dilute bleach (sodium hypochlorite) to destroy hydrazine before disposal.

-

Monitor thermal stability; hydrazides can decompose exothermically.

-

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General mechanism of nucleophilic acyl substitution and the alpha-effect).

-

RSC Publishing. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. J. Chem. Soc., Perkin Trans. 2. Link (Discusses kinetic competition and side products).

-

BenchChem. Troubleshooting the reaction mechanism of pyrazole formation. Link (Overview of pyrazole chemistry and hydrazine reactivity).

-

ResearchGate Community. Minimizing dimer formation in hydrazine reaction with esters. Link (Field-proven discussions on reverse addition techniques).

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Derivatives. Link (Broad scope of pyrazole reactivity).

Sources

Technical Support Guide: Stability of 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Executive Summary

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide (CAS: 1152467-77-6) serves as a critical building block in the synthesis of kinase inhibitors (e.g., c-Met, ATR inhibitors). While the pyrazole-cyclopropyl core is robust, the carbohydrazide moiety (-CONHNH₂) is a "soft spot" in solution. It acts as a nucleophile, a reducing agent, and a base.

This guide addresses the three most common stability failures reported by researchers: pseudo-degradation via solvent contamination , acid-catalyzed hydrolysis , and oxidative coupling .

Module 1: The "Phantom Peak" (Solvent Reactivity)

Issue: "I dissolved my compound in acetone/methanol for transfer, and my LC-MS now shows a massive impurity peak (+40 or +12 mass units)."

Diagnosis: In Situ Hydrazone Formation

This is the most frequent user error. Hydrazides are potent nucleophiles that react rapidly with ketones and aldehydes to form hydrazones . This reaction is reversible but equilibrium favors the hydrazone in non-aqueous solvents.

-

Acetone Contamination: Forms a dimethyl hydrazone (

). -

Formaldehyde (in aged DMSO): Forms a formyl hydrazone (

).

Troubleshooting Q&A

Q: Can I use acetone to clean my glassware before preparing this standard? A: Absolutely not. Even trace acetone residues on glassware can react with the hydrazide. Use methanol or acetonitrile and dry strictly.

Q: My DMSO stock solution turned yellow after 2 weeks. Is it degraded? A: Likely, yes. DMSO decomposes over time to release trace formaldehyde. This formaldehyde reacts with the hydrazide to form a Schiff base.

-

Fix: Use "Anhydrous" or "Fresh" DMSO packed under argon. Store stocks at -20°C, not room temperature.

Mechanism Visualization

The following diagram illustrates the competition between stable solution behavior and solvent-induced degradation.

Caption: Figure 1. Solvent-mediated degradation pathways. Avoid ketones and aged DMSO to prevent hydrazone adducts.

Module 2: pH Sensitivity & Hydrolysis

Issue: "My compound disappears in 0.1% TFA (Trifluoroacetic acid) over 24 hours."

Technical Insight

The cyclopropyl-pyrazole bond is relatively stable, but the hydrazide linkage is susceptible to acid-catalyzed hydrolysis. While stable in short-term HPLC runs (pH 2-3), prolonged storage in acidic media converts the hydrazide into the corresponding carboxylic acid .

Stability Data Table

| Solvent System | pH | Stability (24 hrs @ RT) | Primary Degradant |

| Water / ACN | 7.0 | Stable (>99%) | None |

| 0.1% Formic Acid | ~2.7 | Marginal (~95%) | 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid |

| 0.1% TFA | ~2.0 | Unstable (<90%) | 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid |

| 0.1% NaOH | ~12 | Unstable | Carboxylic acid + Azo species |

| PBS Buffer | 7.4 | Stable | None |

Troubleshooting Q&A

Q: What buffer should I use for overnight autosampler runs? A: Switch from TFA to Ammonium Acetate (10mM, pH 5-7) or 0.1% Formic Acid (if analyzed within 8 hours) . If using TFA, keep the autosampler at 4°C to slow hydrolysis kinetics.

Q: Does the cyclopropyl ring open? A: Only in extreme conditions (e.g., concentrated mineral acids like HBr). Under standard analytical conditions, the hydrazide hydrolyzes long before the cyclopropyl ring is compromised [1].

Module 3: Oxidative Degradation

Issue: "The solution is turning pink/brown, and I see dimers in the mass spec."

Mechanism

Hydrazides are reducing agents. In the presence of air (oxygen) and trace transition metals (Fe, Cu from water sources), they can oxidize to form diimides , which subsequently couple to form dimers or decompose to release nitrogen gas.

Workflow: Validated Storage Protocol

To ensure integrity, follow this decision tree for sample preparation.

Caption: Figure 2. Decision matrix for optimal storage. DMSO at -20°C in the dark is the gold standard.

Module 4: Validated Analytical Protocol

Use this method to verify the purity of your 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide.

HPLC-UV/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA for storage).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Pyrazole ring absorption).

-

Flow Rate: 1.0 mL/min.

Expected Retention & Mass

-

Parent Peak: Elutes ~4-5 min (moderate polarity).

-

Mass (ESI+): Look for